XLR11 N-(4-hydroxypentyl) metabolite
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Overview
Description
XLR11 N-(4-hydroxypentyl) metabolite RM: is a synthetic cannabinoid metabolite. It is an expected phase I metabolite of XLR11, a synthetic cannabinoid featuring a tetramethylcyclopropyl group, which reportedly confers selectivity for the peripheral cannabinoid receptor 2 over the central cannabinoid receptor 1 . This compound is primarily used in forensic and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of XLR11 N-(4-hydroxypentyl) metabolite RM involves the hydroxylation of the N-(5-fluoropentyl) chain of XLR11. The reaction conditions typically include the use of human liver microsomes and potassium phosphate buffer at pH 7.4 . The reaction is carried out in the presence of dimethyl sulfoxide as a solvent .
Industrial Production Methods
the compound is available as a certified reference material, which indicates that it is produced under stringent quality control measures to meet international standards .
Chemical Reactions Analysis
Types of Reactions
XLR11 N-(4-hydroxypentyl) metabolite RM undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The hydroxyl group can be reduced to form the corresponding alkane.
Substitution: The fluorine atom in the N-(5-fluoropentyl) chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alkanes, and substituted derivatives of the original compound.
Scientific Research Applications
XLR11 N-(4-hydroxypentyl) metabolite RM is primarily used in forensic and research applications . It serves as a quantitative analytical reference standard in mass spectrometry for the detection and quantification of synthetic cannabinoids . Additionally, it is used in the study of the metabolism and pharmacokinetics of synthetic cannabinoids .
Mechanism of Action
The mechanism of action of XLR11 N-(4-hydroxypentyl) metabolite RM is not well-documented. as a metabolite of XLR11, it is expected to interact with cannabinoid receptors. XLR11 itself is known to bind to both peripheral cannabinoid receptor 2 and central cannabinoid receptor 1, with a higher selectivity for the former . The exact molecular targets and pathways involved in the action of the metabolite are yet to be elucidated.
Comparison with Similar Compounds
Similar Compounds
XLR11: The parent compound, which features a tetramethylcyclopropyl group and an N-(5-fluoropentyl) chain.
UR-144: Another synthetic cannabinoid with a similar structure and metabolic pathway.
AM-2201: A synthetic cannabinoid with a similar indole core structure.
Uniqueness
XLR11 N-(4-hydroxypentyl) metabolite RM is unique due to its specific hydroxylation at the N-(5-fluoropentyl) chain, which distinguishes it from other metabolites of synthetic cannabinoids. This specific modification may influence its binding affinity and selectivity for cannabinoid receptors, making it a valuable compound for forensic and research applications .
Properties
IUPAC Name |
[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FNO2/c1-20(2)19(21(20,3)4)18(25)16-13-23(11-7-8-14(24)12-22)17-10-6-5-9-15(16)17/h5-6,9-10,13-14,19,24H,7-8,11-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPXVRYUGDTVIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCC(CF)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901043183 |
Source
|
Record name | XLR11 N-(4-Hydroxypentyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901043183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1782099-36-8 |
Source
|
Record name | XLR11 N-(4-Hydroxypentyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901043183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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